
2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone, also known as ESE-15, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to the class of compounds known as sulfonyl hydrazones and has been shown to have anti-tumor properties in vitro and in vivo.
Mécanisme D'action
The exact mechanism of action of 2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone is not fully understood, but it is thought to act by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer treatment.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. Additionally, 2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone in lab experiments is that it has been extensively studied and its anti-tumor properties have been well-established. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Orientations Futures
There are a number of potential future directions for research on 2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone. One area of interest is in the development of more potent and selective HDAC inhibitors based on the structure of 2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone. Additionally, 2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone could be used in combination with other cancer treatments to enhance their effectiveness. Finally, further research is needed to fully understand the mechanism of action of 2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone and to optimize its use in cancer treatment.
Méthodes De Synthèse
2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone can be synthesized using a multi-step process starting with the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-bromo-1-(1H-pyrrol-2-yl)ethanone in the presence of a base to form the final product.
Applications De Recherche Scientifique
2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, ovarian, and lung cancer cells. Additionally, 2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-2-19-11-5-7-12(8-6-11)20(17,18)10-14(16)13-4-3-9-15-13/h3-9,15H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYZVTAJTCSQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

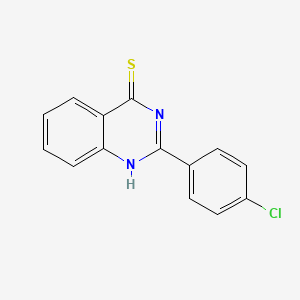
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(3-chloro-4-hydroxyphenyl)methanone](/img/structure/B7530909.png)
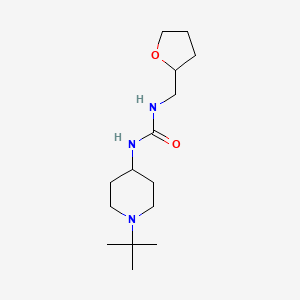
![1-[(3-Chlorophenyl)methyl]-3-(oxan-3-ylmethyl)urea](/img/structure/B7530926.png)
![N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide](/img/structure/B7530934.png)
![N-[2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7530944.png)
![5-Methylsulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530946.png)
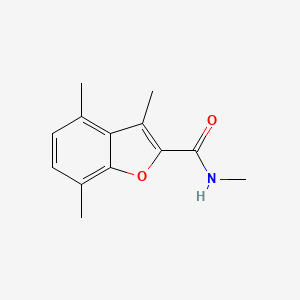
![6-methyl-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B7530962.png)
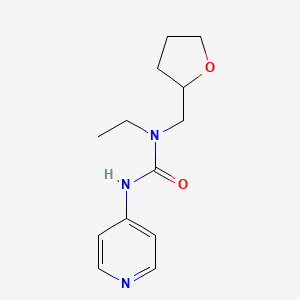
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide](/img/structure/B7530982.png)
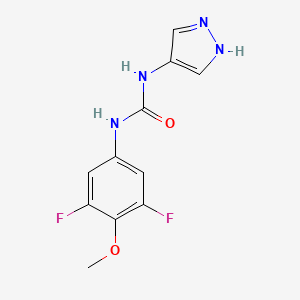
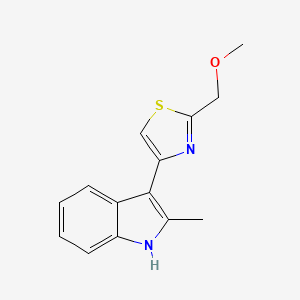
![N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7530999.png)